molecular formula C9H7F3O B12585174 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol CAS No. 647859-87-8

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol

Cat. No.: B12585174
CAS No.: 647859-87-8
M. Wt: 188.15 g/mol
InChI Key: OYVILIUFXHBNDE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propen-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is unique due to its specific combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical properties.

Properties

CAS No.

647859-87-8

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

3,3,3-trifluoro-2-phenylprop-1-en-1-ol

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-6,13H

InChI Key

OYVILIUFXHBNDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C(F)(F)F

Origin of Product

United States

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